trans-4-Isopropylcyclohexanecarboxylic acid

Description

Chemical Structure and Synthesis

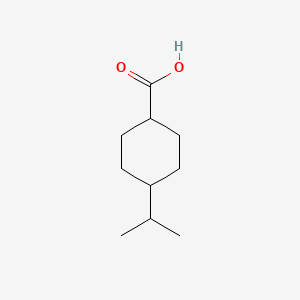

trans-4-Isopropylcyclohexanecarboxylic acid (trans-4-iPCHA, CAS 7077-05-6) is a cyclohexane derivative with a carboxylic acid group at position 1 and an isopropyl substituent at the trans-4 position. It is synthesized via catalytic hydrogenation of 4-isopropylbenzoic acid followed by epimerization to favor the thermodynamically stable trans isomer . An alternative route starts from β-pinene, involving oxidation, ring-opening, and hydrogenation, yielding 29% overall . Its primary application is as a chiral intermediate in synthesizing Nateglinide, a hypoglycemic agent .

Properties

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQKWRUZZCBSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884281, DTXSID20884283, DTXSID50977652 | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62067-45-2, 7077-05-6, 7084-93-7 | |

| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7084-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 62067-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Isopropylcyclohexanecarboxylic acid typically involves the hydrogenation of 4-Isopropylbenzoic acid. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Isopropylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Strong acids like sulfuric acid (H2SO4) or bases like sodium hydroxide (NaOH) are employed.

Major Products:

Oxidation: Ketones or alcohols.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexane carboxylic acids.

Scientific Research Applications

Pharmaceuticals

Trans-4-Isopropylcyclohexanecarboxylic acid is primarily known for its role as an intermediate in the synthesis of Nateglinide, a hypoglycemic agent used to manage type 2 diabetes. The compound facilitates the formation of D-phenylalanine derivatives, which are crucial for developing effective medications .

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various reactions, including:

- Ugi Multicomponent Reaction : It acts as a carboxylic acid component that combines with aldehydes (or ketones), amines, and isonitriles to produce α-acylamino-carboxamide adducts, which are valuable intermediates for synthesizing peptidomimetics .

Material Science

The compound is also explored for its potential in producing advanced materials and polymers due to its unique structural properties. Its ability to undergo various chemical transformations makes it suitable for developing novel materials with specific functionalities .

Case Study 1: Synthesis of Nateglinide

In a notable study, this compound was utilized in the synthesis of Nateglinide. The process involved coupling this compound with p-toluenesulfonyl chloride under basic conditions to form an intermediate that was subsequently reacted with D-phenylalanine methyl ester. This method demonstrated a practical approach to producing hypoglycemic agents efficiently .

Case Study 2: Ugi Reaction Applications

Research has highlighted the effectiveness of this compound in Ugi reactions, showcasing its versatility as a building block for synthesizing diverse α-acylamino-carboxamide derivatives. These derivatives have applications in drug discovery and development, particularly in creating peptidomimetics that mimic peptide structures for therapeutic purposes .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for Nateglinide synthesis; hypoglycemic agent |

| Organic Synthesis | Reagent in Ugi multicomponent reactions; synthesis of peptidomimetics |

| Material Science | Potential use in advanced materials and polymers |

Mechanism of Action

The mechanism of action of trans-4-Isopropylcyclohexanecarboxylic acid in pharmaceutical applications involves its role as an intermediate in the synthesis of active drugs. For instance, in the case of Nateglinide, it helps in the formation of the drug’s core structure, which interacts with the ATP-sensitive potassium channels in pancreatic beta cells to stimulate insulin release .

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : Longer alkyl chains (e.g., t-PCHA) increase lipophilicity, enhancing petrol microextraction efficiency .

- Steric Effects : The isopropyl group in trans-4-iPCHA balances steric bulk and reactivity, making it ideal for stereoselective synthesis .

2.2. Cis vs. Trans Isomers

The cis isomer of 4-isopropylcyclohexanecarboxylic acid is less thermodynamically stable and rarely used in pharmaceuticals.

Key Insight : The trans configuration is critical for Nateglinide’s biological activity, while the cis form is regulated as an impurity .

2.3. Alternative Cyclohexanecarboxylic Acids

Comparison :

- Synthetic Utility : trans-4-iPCHA’s commercial availability (suppliers: Adamas-beta, TCI Chemicals, CymitQuimica) surpasses BCHCA and NACA .

- Cost : trans-4-iPCHA is priced at €161/25g , while specialized compounds like BCHCA are costlier due to niche applications.

Research and Industrial Relevance

- Catalytic Hydrogenation : RuNiC catalysts optimize trans-4-iPCHA yield (60.8%) at 90°C and 3 MPa H₂, outperforming methods for longer-chain analogs .

- Diastereoselectivity : The trans-isopropyl group enhances stereocontrol in Ugi reactions, achieving >90% diastereomeric excess in peptidomimetics .

- Regulatory Status : Designated as Nateglinide Impurity A in pharmacopeias, requiring stringent purity controls (>95% trans) .

Biological Activity

trans-4-Isopropylcyclohexanecarboxylic acid, also known as 4-Isopropylcyclohexanecarboxylic acid, is an organic compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of Nateglinide, a medication used for managing blood glucose levels in diabetic patients. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 170.25 g/mol

- Structure : The compound exists predominantly in the trans configuration, which is crucial for its biological activity.

Role in Pharmacology

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Nateglinide. Nateglinide functions as a D-phenylalanine derivative that stimulates insulin secretion from pancreatic beta cells, thereby helping to control postprandial blood glucose levels in diabetic patients .

Table 1: Comparison of Biological Activities

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations that are essential for its pharmacological effects. The compound interacts with various enzymes involved in glucose metabolism, influencing the pharmacokinetics of medications used in diabetes treatment .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in therapeutic contexts:

- Synthesis and Yield : A study demonstrated that the synthesis of this compound can achieve high yields through specific catalytic methods. For instance, hydrogenation of 4-isopropylbenzoic acid followed by isomerization has been reported to yield up to 90% purity of the trans isomer .

- Pharmacological Evaluation : In a comparative study involving related compounds like 4-BCCA (trans-4-butylcyclohexanecarboxylic acid), it was found that these compounds exhibited neuroprotective properties and improved seizure control when used alongside standard antiseizure medications . This suggests potential broader applications for this compound beyond diabetes management.

- Antioxidant Capacity : Another aspect of research has focused on the antioxidant properties associated with compounds structurally related to this compound. These studies indicate that such compounds may help mitigate oxidative stress, which is a contributing factor in various metabolic disorders .

Q & A

Q. What are the established synthetic routes for trans-4-isopropylcyclohexanecarboxylic acid, and how are isomer ratios controlled during synthesis?

The primary synthesis involves catalytic hydrogenation of 4-isopropylbenzoic acid, yielding a mixture of cis- and trans-cyclohexanecarboxylic acid isomers. Platinum oxide (PtO₂) or palladium-based catalysts are typically used under hydrogen pressure (e.g., 50 psi) . Isomer separation is achieved via fractional crystallization or chromatography. For industrial-scale production, isomerization of the cis-isomer under basic conditions (e.g., potassium hydroxide in ethanol) improves trans-isomer yield . Optimization of reaction temperature (40–60°C) and catalyst loading (5–10 wt%) is critical for controlling isomer ratios.

Q. What analytical methods are recommended for confirming the stereochemical purity of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) effectively resolves cis/trans isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, distinguishes isomers via distinct cyclohexane ring proton coupling patterns . Differential scanning calorimetry (DSC) can also identify melting point differences (trans-isomer: ~98–100°C; cis-isomer: lower melting range) .

Q. How can researchers ensure the compound’s purity for downstream applications (e.g., medicinal chemistry)?

Recrystallization from ethanol/water mixtures (1:3 ratio) removes residual isomers and byproducts. Purity validation should include gas chromatography (GC) with flame ionization detection (>98% purity threshold) and mass spectrometry (MS) to confirm molecular ion peaks (m/z 170.25 for C₁₀H₁₈O₂) .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of catalytic hydrogenation toward this compound?

Hydrogenation of the aromatic ring proceeds via adsorption of the benzoic acid substrate onto the catalyst surface. Steric hindrance from the isopropyl group favors axial hydrogen addition, stabilizing the trans-isomer transition state. Density functional theory (DFT) studies suggest that electron-withdrawing carboxyl groups enhance planar adsorption, further directing stereoselectivity . Comparative studies with substituted analogs (e.g., trans-4-propylcyclohexanecarboxylic acid) show similar trends, supporting steric/electronic models .

Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of cyclohexanecarboxylic acid derivatives?

Increasing alkyl substituent length (e.g., ethyl → propyl → isopropyl) elevates hydrophobicity (logP values) and thermal stability. For example, trans-4-propylcyclohexanecarboxylic acid (m.p. 98–100°C) has a higher melting point than ethyl-substituted analogs due to enhanced van der Waals interactions . X-ray crystallography of related compounds (e.g., trans-4-[(2,6-dimethylphenoxy)methyl]cyclohexanecarboxylic acid) reveals how substituents influence crystal packing and solubility .

Q. What strategies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Continuous-flow hydrogenation systems improve mass transfer and reduce catalyst deactivation. Process analytical technology (PAT), such as in-line IR spectroscopy, monitors isomer ratios in real time . Solvent engineering (e.g., using supercritical CO₂) enhances reaction efficiency and reduces waste. For industrial applications, heterogeneous catalysts (e.g., Pt/Al₂O₃) offer recyclability and easier separation .

Methodological Notes

- Data Interpretation : Contradictions in isomer ratios between studies may arise from differences in catalyst pretreatment or hydrogenation pressure. Always cross-validate with multiple analytical techniques (e.g., HPLC + NMR) .

- Safety : The compound is not classified as hazardous, but standard precautions (gloves, ventilation) are advised during handling. Refer to PubChem CID 13079878 for detailed safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.